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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

Cat. No.: B15570939 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
NVP-BSK805 trihydrochloride is a potent, ATP-competitive inhibitor of Janus kinase 2

(JAK2), a non-receptor tyrosine kinase pivotal in signal transduction for various cytokines and

growth factors.[1] This molecule demonstrates high selectivity for JAK2 over other members of

the JAK family and has been investigated for its therapeutic potential in myeloproliferative

neoplasms (MPNs) characterized by aberrant JAK2 activity, such as the JAK2(V617F)

mutation.[2][3] This document provides a comprehensive technical overview of NVP-BSK805,

including its mechanism of action, key quantitative data, detailed experimental protocols for its

evaluation, and visualizations of relevant biological pathways and experimental workflows.
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Property Value

Chemical Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-

yl)quinoxalin-5-

yl]phenyl]methyl]morpholine;trihydrochloride

Molecular Formula C₂₇H₃₁Cl₃F₂N₆O

Molecular Weight 599.9 g/mol

CAS Number 1092499-93-8

Mechanism of Action
ATP-competitive inhibitor of the JAK2 kinase

domain.[2][4]

Quantitative Data
Table 2.1: In Vitro Kinase Inhibitory Activity
The inhibitory activity of NVP-BSK805 was assessed against the kinase domains (JH1) of the

four JAK family members, as well as the full-length wild-type (wt) and V617F mutant forms of

JAK2.

Target IC₅₀ (nM)

JAK2 JH1 0.48

JAK1 JH1 31.63

JAK3 JH1 18.68

TYK2 JH1 10.76

Full-Length JAK2 (wt) 0.58 ± 0.03

Full-Length JAK2 (V617F) 0.56 ± 0.04

Ki (ATP-competitive) 0.43 ± 0.02 nM

Data compiled from multiple sources.[4][5][6]
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Table 2.2: Cellular Activity
The effect of NVP-BSK805 on cell growth and signaling was evaluated in various cell lines,

particularly those harboring the JAK2(V617F) mutation.

Cell Line / Assay Type Endpoint Value (nM)

JAK2(V617F)-bearing AML cell

lines
GI₅₀ <100

Inhibition of STAT5

Phosphorylation
IC₅₀ ≥100

Data compiled from multiple sources.[4][5]

Table 2.3: In Vivo Efficacy in a Mouse Model
NVP-BSK805 was evaluated in a Ba/F3 JAK2(V617F) cell-driven mouse model to assess its in

vivo activity.

Administration Route Dosage (mg/kg) Effect

Oral (p.o.) 150

Blockade of STAT5

phosphorylation, reduction of

splenomegaly, and

suppression of leukemic cell

spreading.

Oral (p.o.) 50, 75, 100

Suppression of rhEpo-

mediated polycythemia and

splenomegaly.

Data compiled from multiple sources.[4][5]

Signaling Pathway
NVP-BSK805 exerts its effects by inhibiting the JAK/STAT signaling pathway. This pathway is

crucial for the regulation of gene transcription in response to cytokine signaling. In disease
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states such as polycythemia vera, a mutation in JAK2 (V617F) leads to its constitutive

activation, resulting in uncontrolled cell proliferation. NVP-BSK805 blocks the kinase activity of

JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT

proteins, most notably STAT5.[2][3]
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Caption: The JAK/STAT signaling pathway and the inhibitory action of NVP-BSK805.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of NVP-BSK805.

In Vitro JAK Radiometric Kinase Assay
This assay quantifies the enzymatic activity of JAK kinases and the inhibitory potency of NVP-

BSK805.
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Caption: Workflow for an in vitro radiometric kinase assay.
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Methodology:

Reagent Preparation:

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).

Dilute recombinant full-length JAK2 (wild-type or V617F mutant) to the desired

concentration in kinase buffer.

Prepare a stock solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random

copolymer) in kinase buffer.

Prepare serial dilutions of NVP-BSK805 trihydrochloride in DMSO, followed by a final

dilution in kinase buffer.

Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at a

concentration near the Kₘ for JAK2.

Reaction Setup:

In a 96-well plate, add the diluted NVP-BSK805 or vehicle (DMSO) to the appropriate

wells.

Add the diluted JAK2 enzyme to each well.

Add the peptide substrate to each well.

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

Reaction Initiation and Termination:

Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Detection and Analysis:

Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.

Wash the membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to

remove unincorporated [γ-³²P]ATP.

Air-dry the membrane and quantify the incorporated radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate

software.

Cellular Proliferation Assay
This assay assesses the effect of NVP-BSK805 on the growth of JAK2-dependent cell lines.
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Caption: Workflow for a cellular proliferation assay.
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Cell Culture and Seeding:

Culture a human cell line with a known activating JAK2 mutation (e.g., SET-2 or HEL cells

for JAK2 V617F) under standard conditions (e.g., RPMI-1640 medium supplemented with

10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere).

Harvest cells in the logarithmic growth phase and determine cell density.

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per

well).

Compound Treatment and Incubation:

Prepare serial dilutions of NVP-BSK805 in the appropriate cell culture medium.

Treat the cells with the range of NVP-BSK805 concentrations. Include a vehicle control

(e.g., DMSO).

Incubate the plates for a period that allows for multiple cell divisions (typically 48-72

hours).

Viability Assessment:

Measure cell viability using a commercially available assay, such as the CellTiter-Glo®

Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically

active cells.

Follow the manufacturer's protocol for the addition of the reagent and measurement of

luminescence using a plate reader.

Data Analysis:

Calculate the growth inhibition (GI₅₀) by plotting the percentage of viable cells against the

inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for STAT5 Phosphorylation
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This method is used to detect the inhibition of STAT5 phosphorylation in cells treated with NVP-

BSK805.
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Caption: Workflow for Western blotting of phosphorylated STAT5.

Methodology:

Cell Treatment and Lysis:

Culture JAK2-dependent cells and treat with various concentrations of NVP-BSK805 for a

specified time (e.g., 1-4 hours).

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and

phosphatase inhibitors.

Clarify the lysate by centrifugation and determine the protein concentration of the

supernatant.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-

buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g.,

anti-pSTAT5 Tyr694) overnight at 4°C.

Wash the membrane with TBST.
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Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

To ensure equal protein loading, the membrane can be stripped and re-probed with

antibodies against total STAT5 and a loading control protein (e.g., β-actin or GAPDH).

Conclusion
NVP-BSK805 trihydrochloride is a highly potent and selective inhibitor of JAK2 kinase. Its

ability to effectively block the constitutively active JAK2(V617F) mutant and inhibit the

downstream STAT5 signaling provides a strong rationale for its investigation as a therapeutic

agent for myeloproliferative neoplasms. The data and protocols presented in this guide offer a

comprehensive resource for researchers in the fields of oncology, hematology, and drug

discovery who are interested in further exploring the biological activities and therapeutic

potential of NVP-BSK805.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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